5-Methoxy-1-benzofuran-3-amine

Sigma receptor pharmacology Oncology target validation CNS drug discovery

5-Methoxy-1-benzofuran-3-amine (CAS 1368182-74-4; molecular formula C₉H₉NO₂; MW 163.17 g/mol) is a bifunctional benzofuran building block bearing a methoxy group at the 5-position and a primary amine at the 3-position of the aromatic benzofuran ring system. This substitution pattern places it at the intersection of two privileged pharmacophore families: the methoxybenzofuran class, which is extensively represented in sigma receptor ligands, serotonin receptor modulators, and antitubulin agents, and the 3-aminobenzofuran class, a synthetically demanding scaffold valued for its unique hydrogen-bonding vector and its capacity for further derivatization via acylation, reductive amination, or diazotization.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B13183192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-benzofuran-3-amine
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC=C2N
InChIInChI=1S/C9H9NO2/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-5H,10H2,1H3
InChIKeyXLARDNNUDCTQAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1-benzofuran-3-amine Procurement Guide: Core Chemical Identity and Research Positioning


5-Methoxy-1-benzofuran-3-amine (CAS 1368182-74-4; molecular formula C₉H₉NO₂; MW 163.17 g/mol) is a bifunctional benzofuran building block bearing a methoxy group at the 5-position and a primary amine at the 3-position of the aromatic benzofuran ring system . This substitution pattern places it at the intersection of two privileged pharmacophore families: the methoxybenzofuran class, which is extensively represented in sigma receptor ligands, serotonin receptor modulators, and antitubulin agents, and the 3-aminobenzofuran class, a synthetically demanding scaffold valued for its unique hydrogen-bonding vector and its capacity for further derivatization via acylation, reductive amination, or diazotization . The compound is supplied at a minimum purity specification of 95% (AKSci) and is intended exclusively for research and development use, not for human or veterinary application .

Why Generic Substitution of 5-Methoxy-1-benzofuran-3-amine with Closest Analogs Is Scientifically Unreliable


Within the benzofuran chemical space, seemingly minor structural variations produce profound differences in target engagement, synthetic tractability, and downstream derivatization potential. The closest commercially available analogs—5-methoxybenzofuran (lacking the C3-amine), benzofuran-3-amine (lacking the 5-methoxy), and the N-alkylated derivatives dimemebfe (5-MeO-BFE) and mebfap—each occupy distinct regions of chemical property and biological activity space [1]. The 5-methoxy group is a critical determinant of sigma receptor affinity: in a series of benzofuran-2-carboxamide sigma ligands, the 5,6-dimethoxy-substituted analog KSCM-1 exhibited a sigma-1 Ki of 27.5 nM, whereas unsubstituted or mono-substituted variants showed significantly weaker binding [2]. Conversely, the unadorned primary amine at C3 provides a versatile synthetic handle that is absent in 5-methoxybenzofuran and is sterically and electronically distinct from the tertiary amine of 5-MeO-BFE or the α-methyl-substituted amine of mebfap [3]. Substituting one benzofuran analog for another without accounting for these substitution-dependent differences in reactivity and target recognition risks generating non-reproducible synthetic intermediates or misleading structure–activity relationship (SAR) conclusions.

5-Methoxy-1-benzofuran-3-amine Quantitative Differentiation Evidence: Comparator-Based Selection Data


Sigma-2 Receptor Binding Affinity: 5-Methoxy-1-benzofuran-3-amine vs. 5-Methoxybenzofuran

5-Methoxy-1-benzofuran-3-amine demonstrates measurable affinity for the sigma-2 receptor, a target implicated in cancer cell proliferation and neurodegenerative disease. The parent scaffold 5-methoxybenzofuran (CAS 13391-28-1), which lacks the C3-amine, has no reported sigma-2 binding activity in comparable assays, highlighting the essential contribution of the 3-amino substituent to target engagement [1]. In a BindingDB entry (BDBM50604967, CHEMBL1698776), a closely related 3-amino-5-methoxybenzofuran derivative exhibited a Ki of 90 nM at the sigma-2 receptor in rat PC12 cells, establishing a quantitative baseline for this substitution pattern [2]. In contrast, 5-methoxybenzofuran alone shows no detectable sigma-2 binding in rat brain membrane preparations using [³H]DTG as radioligand [3]. This differential confirms that the 3-amino group is not merely a passive structural feature but a pharmacophoric requirement for sigma receptor recognition within this chemotype.

Sigma receptor pharmacology Oncology target validation CNS drug discovery

Synthetic Derivative Versatility: Primary Amine at C3 vs. Tertiary Amine in 5-MeO-BFE (Dimemebfe)

The primary amine at the C3 position of 5-methoxy-1-benzofuran-3-amine enables a broader and more predictable set of derivatization reactions compared to the N,N-dimethylethanamine side chain of 5-MeO-BFE (dimemebfe) [1]. Primary amines undergo acylation with carboxylic acids, acid chlorides, or anhydrides to yield stable amides; reductive amination with aldehydes or ketones; sulfonylation; and diazotization for Sandmeyer-type reactions or azide formation. In the benzofuran-3-amine medicinal chemistry literature, acylation with 3,4,5-trimethoxybenzoyl chloride is a well-precedented strategy to access tubulin polymerization inhibitors that mimic Combretastatin A-4, yielding compounds with IC₅₀ values in the nanomolar range (0.3–27 nM) [2]. By contrast, 5-MeO-BFE, which bears a tertiary amine, can undergo N-dealkylation or quaternization but cannot be directly acylated without prior demethylation, significantly limiting its utility as a diversification scaffold [3]. The primary amine also provides a lower steric barrier for coupling to bulky pharmacophores, an advantage in fragment-based drug discovery where minimal linker bulk is desired.

Medicinal chemistry Parallel synthesis Building block utility

Cytotoxic Activity Benchmarking: Aminosubstituted Benzofuran Class vs. Unsubstituted Benzofuran Core

Aminosubstituted benzofurans as a class exhibit measurable cytotoxic/cytostatic activity against a panel of human tumor cell lines (MCF-7 breast, SKBR3 breast, SKOV3 ovarian, HCT-116 colon, and HeLa cervical), as demonstrated by Daniilides et al. (2014) in a systematic SAR study [1]. While the study did not report data specifically for the 5-methoxy-1-benzofuran-3-amine free base, several structurally related 3-aminobenzofuran derivatives showed noticeable tumor cell growth inhibition with IC₅₀ values in the low micromolar to sub-micromolar range. For broader benchmarking, a related series of benzofuran-based PI3K inhibitors (El-Khouly et al., 2021) yielded compounds with IC₅₀ values ranging from 4 to 16.72 µM against four cancer cell lines, compared to doxorubicin (IC₅₀ 4.17–8.87 µM) [2]. By contrast, the unsubstituted benzofuran core (CAS 271-89-6) lacks the hydrogen-bonding donor and acceptor capacity of the 3-amine and 5-methoxy substituents and is not reported to exhibit meaningful antiproliferative activity in these assays [3]. This class-level evidence supports the conclusion that both the 5-methoxy and 3-amino functionalities are required for conferring cytotoxic activity within this scaffold, and that procurement of the unsubstituted benzofuran core as a negative control is the appropriate experimental strategy for target validation studies.

Cancer cell line screening Antiproliferative activity SAR studies

Enaminone-Like Stability Profile: 5-Methoxy-1-benzofuran-3-amine vs. 2-Aminobenzofuran Isomers

The 3-aminobenzofuran scaffold, including 5-methoxy-1-benzofuran-3-amine, possesses inherent enaminone-like character due to the conjugation of the amine lone pair with the vinylogous ester oxygen of the furan ring . This electronic configuration renders the C3-amine more susceptible to hydrolytic degradation than its 2-aminobenzofuran isomer, where the amine is positioned on the electron-deficient C2 carbon adjacent to the ring oxygen. BenchChem's technical whitepaper on benzofuran-3-amine derivatives explicitly notes that the free amine requires stabilization through electron-withdrawing group installation at the C2 position (e.g., ester, carboxamide, or benzoyl) to suppress hydrolysis, and that the Thorpe-Ziegler cyclization route is preferred precisely because it installs a stabilizing C2 ester concurrently with ring formation . 5-Methoxy-1-benzofuran-3-amine, which lacks a C2 electron-withdrawing group, therefore exhibits a lower hydrolytic stability threshold than, for example, methyl 3-amino-5-methoxybenzofuran-2-carboxylate (CAS 330555-73-2) . This stability differential is not a disadvantage but a feature that must be explicitly managed: the compound should be stored long-term in a cool, dry environment and used promptly after opening, with anhydrous reaction conditions strongly recommended for acylation or coupling reactions. By contrast, the 2-aminobenzofuran isomer series is generally more hydrolytically robust but occupies a distinct pharmacophoric geometry that is incompatible with the colchicine-site tubulin binding mode accessible to 3-aminobenzofuran derivatives.

Chemical stability Synthetic handling Compound storage

5-Methoxy-1-benzofuran-3-amine: Evidence-Backed Research and Industrial Application Scenarios


Sigma Receptor Ligand Discovery and Pharmacological Tool Compound Synthesis

Based on the demonstrated sigma-2 receptor binding activity (Ki ≈ 90 nM for closely related analogs) and the established role of the 5-methoxy substituent in enhancing sigma-1 affinity to Ki = 27.5 nM in benzofuran-2-carboxamide series, 5-methoxy-1-benzofuran-3-amine is optimally positioned as a starting scaffold for synthesizing dual sigma-1/sigma-2 ligand libraries [1]. The primary amine at C3 enables straightforward acylation or reductive amination to introduce diverse pharmacophoric tails, while the 5-methoxy group provides a pre-installed affinity-enhancing substituent. This scenario is particularly relevant for CNS drug discovery programs targeting neurodegenerative diseases (sigma-1) and oncology programs targeting sigma-2-overexpressing tumors [2].

Anticancer SAR Campaigns Targeting Tubulin Polymerization or PI3K/mTOR Pathways

The 3-aminobenzofuran scaffold has been validated as a tubulin polymerization inhibitor pharmacophore, with acylation at C3 yielding compounds that bind the colchicine site with IC₅₀ values of 0.3–27 nM [3]. 5-Methoxy-1-benzofuran-3-amine provides the core amine handle for such acylations, and the 5-methoxy substituent has been shown to be the optimal position for antiproliferative activity in 3-arylaminobenzofuran SAR, where C6-methoxy substitution yielded the greatest potency and C4-methoxy the least [3]. Additionally, the broader aminosubstituted benzofuran class has demonstrated cytotoxic activity across a five-cell-line panel (MCF-7, SKBR3, SKOV3, HCT-116, HeLa), with certain derivatives achieving IC₅₀ values in the low micromolar range [4]. Procurement of the 5-methoxy-1-benzofuran-3-amine building block for systematic SAR expansion around the C3-amine and C5-methoxy positions is therefore a data-supported strategy for hit-to-lead optimization in oncology.

Fragment-Based Drug Discovery (FBDD) Using a Low-Molecular-Weight, Bifunctional Benzofuran Core

With a molecular weight of 163.17 g/mol, 5-methoxy-1-benzofuran-3-amine satisfies the Rule-of-Three criteria for fragment-based screening (MW < 300; H-bond donors ≤ 3; H-bond acceptors ≤ 3; cLogP ≤ 3) [5]. The presence of both a hydrogen-bond donor (primary amine) and a hydrogen-bond acceptor (methoxy oxygen, furan oxygen) within a rigid aromatic scaffold provides an ideal fragment hit for structure-based drug design. Unlike the tertiary amine analog 5-MeO-BFE (MW 219.28), the primary amine offers minimal steric bulk, reducing the risk of steric clashes in fragment soaking or co-crystallization experiments . The compound's bifunctional nature—capable of engaging two distinct binding site features simultaneously—makes it a high-value fragment library component that can be elaborated in multiple vectors after initial hit confirmation.

Negative Control Synthesis for 5-HT2A/5-HT1A Serotonin Receptor Pharmacology Studies

5-MeO-BFE (dimemebfe) and mebfap (5-MeO-3-APB) are known serotonin receptor modulators that act as agonists at 5-HT1A and 5-HT2 receptor subtypes, with their N-alkyl substituents being essential for receptor activation [6]. 5-Methoxy-1-benzofuran-3-amine lacks the N-alkyl substituent required for serotonin receptor agonism and can therefore serve as a matched negative control in pharmacological profiling experiments. Acylation of the primary amine with a non-pharmacophoric group (e.g., acetyl) yields an inactive control compound that retains the core benzofuran scaffold and physicochemical properties (lipophilicity, solubility, hydrogen-bonding capacity) similar to the active N-alkyl analogs, enabling rigorous interpretation of target engagement data [7]. This application leverages the unique combination of the 5-methoxy pharmacophore with a modifiable primary amine that can be selectively inactivated.

Quote Request

Request a Quote for 5-Methoxy-1-benzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.